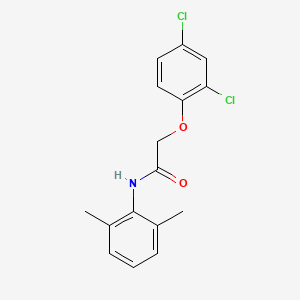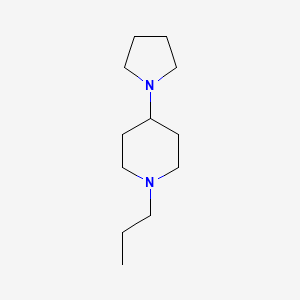
N'-(2-methylbenzoyl)nicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-methylbenzoyl)nicotinohydrazide, commonly known as MNA, is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists. It is a potent activator of the α7 subtype of nAChRs, which are expressed in various regions of the central nervous system (CNS) and play a crucial role in cognitive function, memory, and learning. MNA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
作用機序
MNA acts as a positive allosteric modulator of the α7 N'-(2-methylbenzoyl)nicotinohydrazides, which are widely distributed in the CNS and are involved in various physiological and pathological processes. Activation of α7 N'-(2-methylbenzoyl)nicotinohydrazides by MNA leads to the influx of calcium ions into the cells, which triggers downstream signaling cascades that are important for synaptic plasticity, neuroprotection, and neurogenesis.
Biochemical and Physiological Effects:
MNA has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of BDNF, a neurotrophic factor that is critical for the survival and growth of neurons. MNA has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in the pathogenesis of various neurological and psychiatric disorders.
実験室実験の利点と制限
MNA has several advantages for lab experiments, including its high potency and selectivity for the α7 N'-(2-methylbenzoyl)nicotinohydrazides, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, MNA also has some limitations, including its poor solubility in water and its instability under certain conditions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on MNA. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and autism spectrum disorder. Another direction is to explore its mechanism of action in more detail, including its interactions with other signaling pathways and neurotransmitter systems. Additionally, the development of new formulations and delivery methods for MNA could improve its pharmacokinetics and bioavailability, and enhance its therapeutic efficacy.
合成法
MNA can be synthesized by reacting 2-methylbenzoyl chloride with nicotinic acid hydrazide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by acidification and recrystallization. The purity and yield of MNA can be improved by using different solvents and purification methods.
科学的研究の応用
MNA has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease and schizophrenia. MNA has also been found to have antidepressant-like effects in rodents, possibly through its modulation of the brain-derived neurotrophic factor (BDNF) signaling pathway.
特性
IUPAC Name |
N'-(2-methylbenzoyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-5-2-3-7-12(10)14(19)17-16-13(18)11-6-4-8-15-9-11/h2-9H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWAJQGVTNGDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N'-(pyridine-3-carbonyl)benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-methoxy-3-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5690518.png)


![N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690531.png)
![4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5690532.png)
![N-(4-ethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5690543.png)



![1-(2-furylmethyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5690584.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5690586.png)
![methyl 4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5690598.png)